

# Determining the Kinetic Parameters of OXA-1 $\beta$ -Lactamase: Application Notes and Protocols

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## Compound of Interest

Compound Name: OXA-01

Cat. No.: B10769728

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These application notes provide detailed methodologies for determining the kinetic parameters of OXA-1  $\beta$ -lactamase, a significant enzyme in antibiotic resistance. The protocols outlined below are essential for understanding the enzymatic activity of OXA-1 and for the development of effective inhibitors.

## Introduction to OXA-1 $\beta$ -Lactamase

OXA-1 is a class D  $\beta$ -lactamase that confers resistance to penicillin-based antibiotics.<sup>[1]</sup> Unlike some other  $\beta$ -lactamases, early variants of OXA-1 were primarily penicillinases with a limited ability to hydrolyze cephalosporins.<sup>[1]</sup> However, the evolution of OXA enzymes has led to variants with extended-spectrum activity, including the ability to hydrolyze carbapenems, posing a significant threat to the efficacy of last-resort antibiotics.<sup>[1][2]</sup> Understanding the kinetic behavior of OXA-1 is crucial for the development of novel  $\beta$ -lactamase inhibitors to combat antibiotic resistance.

## Data Presentation: Kinetic Parameters of OXA-Type $\beta$ -Lactamases

The following tables summarize key kinetic parameters for various OXA-type  $\beta$ -lactamases, including OXA-1, when interacting with different  $\beta$ -lactam antibiotics and inhibitors. This data is

critical for comparative analysis and for understanding the structure-activity relationships of these enzymes.

Table 1: Steady-State Kinetic Parameters for Hydrolysis of  $\beta$ -Lactam Antibiotics by OXA-1 and Related Enzymes

Enzyme	Substrate	K <sub>m</sub> ( $\mu$ M)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
OXA-1	Nitrocefin	8.3	-	-	[3]
OXA-10	Imipenem	-	-	0.0015 x 10 <sup>6</sup>	
OXA-10	Meropenem	-	-	0.0012 x 10 <sup>6</sup>	
OXA-23	Imipenem	230 $\pm$ 40	0.8 $\pm$ 0.1	3.5 x 10 <sup>3</sup>	
OXA-24	Imipenem	160 $\pm$ 20	2.1 $\pm$ 0.1	1.3 x 10 <sup>4</sup>	
OXA-48	Imipenem	<5	7.0 $\pm$ 0.2	1.4 x 10 <sup>6</sup>	
OXA-48	Meropenem	<5	0.25 $\pm$ 0.01	5.0 x 10 <sup>4</sup>	
OXA-163	Imipenem	210 $\pm$ 30	0.021 $\pm$ 0.001	1.0 x 10 <sup>2</sup>	
OXA-163	Meropenem	150 $\pm$ 20	0.011 $\pm$ 0.001	7.3 x 10 <sup>1</sup>	

Note: Some values were not available in the cited literature.

Table 2: Inhibition Constants for Penem Inhibitors against OXA-1 and OXA-24

Enzyme	Inhibitor	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)
OXA-1	Penem 1	250 $\pm$ 50	30 $\pm$ 5
OXA-1	Penem 3	150 $\pm$ 30	25 $\pm$ 5
OXA-24	Penem 1	80 $\pm$ 20	150 $\pm$ 30
OXA-24	Penem 3	60 $\pm$ 10	120 $\pm$ 20

Data extracted from a study on the inhibition mechanisms of OXA-1 and OXA-24.

## Experimental Protocols

### Protocol 1: Determination of Steady-State Kinetic Parameters using Spectrophotometry

This protocol details the most common method for determining the Michaelis-Menten constants ( $K_m$ ) and catalytic turnover rates ( $k_{cat}$ ) for OXA-1 using a chromogenic substrate, such as nitrocefin.

#### Principle:

The hydrolysis of the  $\beta$ -lactam ring in nitrocefin by OXA-1 results in a color change from yellow to red, which can be monitored by measuring the change in absorbance at a specific wavelength (typically 482-496 nm). The initial velocity of the reaction is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine  $K_m$  and  $V_{max}$ .

#### Materials:

- Purified OXA-1 enzyme
- Nitrocefin
- 50 mM Sodium Phosphate buffer, pH 7.2, supplemented with 20 mM  $\text{NaHCO}_3$
- UV-Visible Spectrophotometer (e.g., Agilent 8453 diode array spectrophotometer)
- Cuvettes
- Pipettes

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of purified OXA-1 enzyme of known concentration in the assay buffer.

- Prepare a stock solution of nitrocefin in DMSO and then dilute it to various concentrations in the assay buffer.
- Enzyme Assay:
  - Set the spectrophotometer to the maximum absorbance wavelength for hydrolyzed nitrocefin (e.g., 482 nm).
  - Equilibrate the assay buffer and enzyme solution to the desired temperature (e.g., 25°C).
  - In a cuvette, add the assay buffer and the desired concentration of nitrocefin.
  - Initiate the reaction by adding a small, known amount of the OXA-1 enzyme solution to the cuvette and mix quickly.
  - Immediately start recording the absorbance at regular time intervals (e.g., every second for 1-5 minutes).
- Data Analysis:
  - Calculate the initial velocity ( $v_0$ ) of the reaction from the linear portion of the absorbance versus time plot, using the Beer-Lambert law ( $\Delta A = \epsilon cl$ ), where  $\epsilon$  is the molar extinction coefficient for hydrolyzed nitrocefin.
  - Repeat the assay for a range of nitrocefin concentrations.
  - Plot the initial velocities ( $v_0$ ) against the corresponding substrate concentrations ( $[S]$ ).
  - Fit the data to the Henri-Michaelis-Menten equation ( $v_0 = (V_{\max} * [S]) / (K_m + [S])$ ) using a non-linear least-squares regression analysis to determine the values of  $K_m$  and  $V_{\max}$ .
  - Calculate the catalytic constant ( $k_{\text{cat}}$ ) from the equation  $k_{\text{cat}} = V_{\max} / [E]_t$ , where  $[E]_t$  is the total enzyme concentration.
  - The catalytic efficiency of the enzyme is then determined by the ratio  $k_{\text{cat}}/K_m$ .

## Protocol 2: Determination of Inhibition Constants ( $K_i$ and $IC_{50}$ )

This protocol describes how to determine the inhibitory potency of a compound against OXA-1.

### Principle:

The inhibitory activity of a compound is assessed by measuring the rate of nitrocefin hydrolysis by OXA-1 in the presence of varying concentrations of the inhibitor. The data can be used to determine the  $IC_{50}$  (the concentration of inhibitor that reduces enzyme activity by 50%) and the  $K_i$  (the inhibition constant).

### Materials:

- All materials from Protocol 1
- Inhibitor compound of interest

### Procedure for $IC_{50}$ Determination:

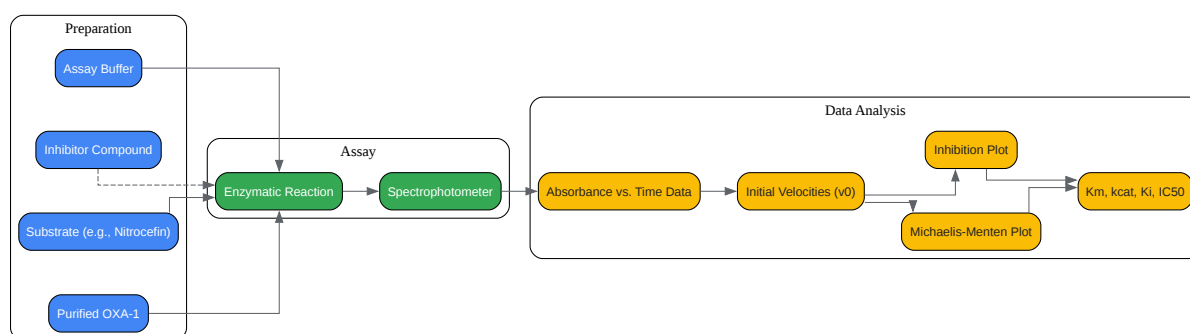
- Follow the enzyme assay procedure described in Protocol 1, using a fixed, non-saturating concentration of nitrocefin (e.g., at or below the  $K_m$  value).
- Perform the assay in the presence of a range of concentrations of the inhibitor.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.

### Procedure for $K_i$ Determination (Competitive Inhibition):

- Measure the initial velocities of the OXA-1-catalyzed reaction at various nitrocefin concentrations in the absence and presence of different fixed concentrations of the inhibitor.

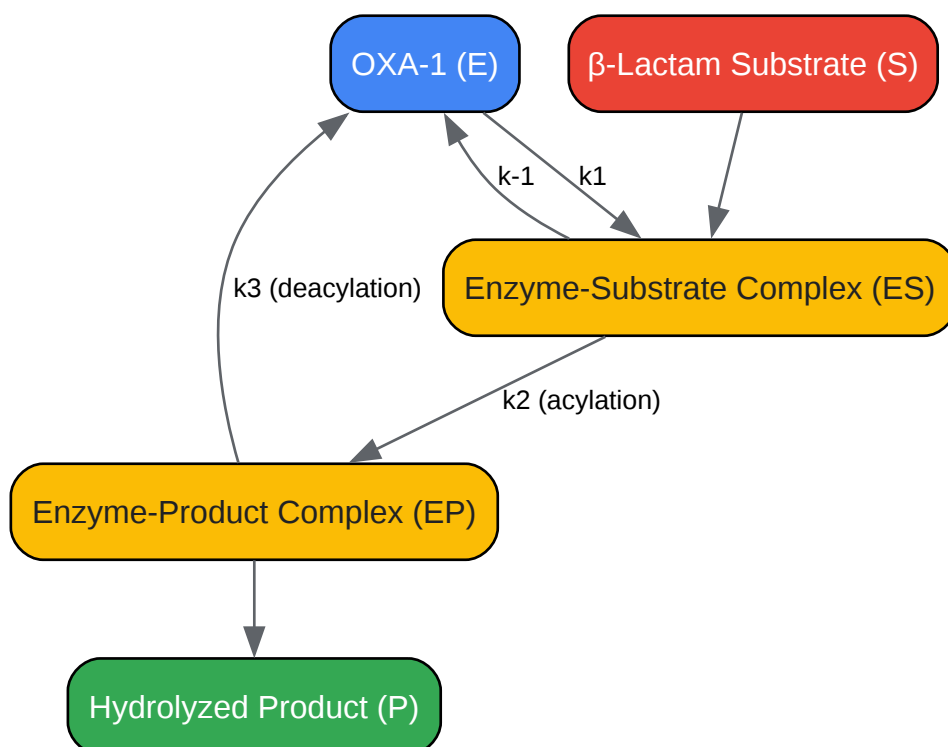
- Assuming a competitive mode of inhibition, the initial velocity ( $v_0$ ) can be described by the equation:  $v_0 = (V_{max} * [S]) / (K_m(1 + [I]/K_i) + [S])$ , where  $[I]$  is the inhibitor concentration.
- The  $K_i$  value can be determined by a non-linear fit of the data to this equation or through graphical methods such as a Dixon plot.
- For a more accurate determination, the apparent  $K_m$  ( $K_{m,app}$ ) can be calculated at each inhibitor concentration from a Lineweaver-Burk plot. A secondary plot of  $K_{m,app}$  versus  $[I]$  will yield a straight line with a slope of  $K_m/K_i$  and a y-intercept of  $K_m$ .

## Visualizations



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Caption: Experimental workflow for determining OXA-1 kinetic parameters.



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